Ethiofencarb-sulfone

描述

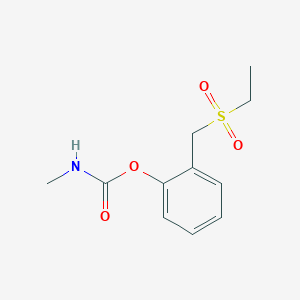

Structure

3D Structure

属性

IUPAC Name |

[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-17(14,15)8-9-6-4-5-7-10(9)16-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPTXXRNXCPJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968033 | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53380-23-7 | |

| Record name | Ethiofencarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53380-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylsulfonylmethyl)phenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethiofencarb-sulfone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb-sulfone is a significant metabolite of the carbamate (B1207046) insecticide Ethiofencarb. As a member of the carbamate class, its toxicological profile is primarily defined by its role as a cholinesterase inhibitor. Understanding the chemical structure, physicochemical properties, and biological interactions of this compound is crucial for assessing its environmental fate, toxicological risk, and for the development of potential therapeutic interventions in cases of exposure. This guide provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

This compound is chemically designated as [2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate.[1] Its structure is characterized by a phenyl ring substituted with a methylcarbamate group and an ethylsulfonylmethyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate[1] |

| CAS Number | 53380-23-7[1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₄S[1][2][3] |

| Molecular Weight | 257.31 g/mol [1][2][3] |

| SMILES String | CCS(=O)(=O)Cc1ccccc1OC(=O)NC[1][2] |

| InChI Key | IOPTXXRNXCPJGO-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its environmental transport, bioavailability, and interaction with biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | -43.8 °C | [5] |

| Boiling Point | 81.6 °C | [5] |

| Flash Point | 35.6 °F (2 °C) (closed cup) | [5] |

| Log P (Octanol-Water Partition Coefficient) | 0.17 (Calculated) | [1] |

| Water Solubility | Data not available | |

| Density | 1.25 g/ml | [1] |

Note: The melting and boiling points reported are from a single source and may represent data for a solution or a specific formulation.

Toxicological Profile

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like its parent compound Ethiofencarb, is an inhibitor of the enzyme acetylcholinesterase (AChE).[6] AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.

The mechanism of inhibition by carbamates involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine. However, the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of normal nerve function.[7][8] Unlike organophosphates, the inhibition by carbamates is typically reversible.[9]

Acute Toxicity

This compound is classified as harmful if swallowed.[10] The acute oral toxicity has been determined in rats.

Table 3: Acute Oral Toxicity of this compound in Rats

| Sex | LD₅₀ (mg/kg) | Reference |

| Male | 468 | [5] |

| Male | 600-750 | [5] |

| Female | approx. 600 | [5] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on acetylcholinesterase, based on the widely used Ellman's method.[2][4]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., physostigmine)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (15 mM) in deionized water.

-

Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired concentrations.

-

-

Assay Protocol (in a 96-well plate):

-

Add 20 µL of phosphate buffer to the blank wells.

-

Add 20 µL of the different concentrations of this compound or the positive control to the test and positive control wells, respectively.

-

Add 20 µL of the buffer (with the same percentage of solvent as the inhibitor solutions) to the negative control wells.

-

Add 20 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Analytical Method for Determination in Environmental Matrices

The analysis of this compound in environmental samples such as soil and water typically involves sample extraction followed by chromatographic analysis.

Principle: The analyte is extracted from the sample matrix using an appropriate solvent system. The extract is then cleaned up to remove interfering substances and concentrated before analysis by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation (QuEChERS-based approach): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

-

Extraction:

-

Weigh a representative sample (e.g., 10 g of soil or 10 mL of water) into a centrifuge tube.

-

Add an appropriate amount of water (for soil samples) and an internal standard.

-

Add an extraction solvent (e.g., acetonitrile).

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.

-

Shake vigorously and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).

-

Vortex and centrifuge.

-

-

Analysis:

-

The final cleaned-up extract is ready for injection into the GC-MS or LC-MS/MS system.

-

Instrumental Analysis:

-

GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be required for some metabolites.

-

LC-MS/MS: A highly sensitive and selective technique, often preferred for the analysis of carbamates and their metabolites due to their thermal lability.

Conclusion

This compound, a metabolite of the insecticide Ethiofencarb, is a compound of interest due to its potential toxicological effects as a cholinesterase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action, and standardized experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in environmental science, toxicology, and drug development, facilitating a deeper understanding and further investigation of this compound.

References

- 1. Ethiofencarb sulfone [sitem.herts.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 6. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Ethiofencarb-sulfone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethiofencarb-sulfone, a significant metabolite of the carbamate (B1207046) insecticide Ethiofencarb. The document details its chemical identity, physicochemical properties, and toxicological profile. Emphasis is placed on its mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for its analysis in various matrices and for assessing its biological activity are provided. This guide serves as a critical resource for professionals engaged in toxicological research, environmental science, and drug development.

Chemical Identity and Physicochemical Properties

This compound is the product of the oxidation of the sulfur atom in its parent compound, Ethiofencarb. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 53380-23-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][4] |

| Molecular Weight | 257.31 g/mol | [1][2][4] |

| Appearance | Not specified in searches | |

| Solubility | Not specified in searches |

Toxicology and Mechanism of Action

The primary mechanism of toxicity for Ethiofencarb and its metabolite, this compound, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.

Acute Toxicity Data

The following table summarizes the available acute oral toxicity data for Ethiofencarb and its primary metabolites.

| Compound | Species | Sex | Route | LD₅₀ (mg/kg) | Reference |

| Ethiofencarb-sulfoxide | Rat | Male | Oral | 200-250 | |

| Ethiofencarb-sulfoxide | Rat | Female | Oral | 133-250 | |

| This compound | Rat | Male | Oral | 468-750 | |

| This compound | Rat | Female | Oral | approx. 600 | |

| Ethiofencarb-phenol | Rat | Male | Oral | approx. 200 | |

| Ethiofencarb-phenol | Rat | Female | Oral | approx. 200 |

Metabolic Pathway of Ethiofencarb

The metabolism of Ethiofencarb in mammals, plants, and soil follows a similar pattern, primarily involving oxidation of the sulfur atom and hydrolysis of the carbamate group. The major metabolites with an intact carbamate group are Ethiofencarb-sulfoxide and this compound. Further metabolism involves the hydrolysis of the carbamate ester linkage to form the corresponding phenols.

References

Synthesis and formation of Ethiofencarb-sulfone from Ethiofencarb

An In-depth Examination of the Transformation of Ethiofencarb to its Sulfone Metabolite for Researchers and Drug Development Professionals

Introduction

Ethiofencarb, a carbamate (B1207046) insecticide, undergoes metabolic transformation in various environments, including soil, plants, and animals, leading to the formation of its primary metabolites: Ethiofencarb-sulfoxide and Ethiofencarb-sulfone.[1][2] The formation of this compound is a critical aspect of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the synthesis of this compound from Ethiofencarb, focusing on the chemical principles, experimental procedures, and analytical considerations relevant to researchers and professionals in drug development and pesticide science. The synthesis of this compound is essential for its use as an analytical reference standard in residue analysis and metabolism studies.[3]

Chemical Transformation: From Thioether to Sulfone

The core chemical transformation in the formation of this compound is the oxidation of the thioether group in the Ethiofencarb molecule. This two-step oxidation process first yields Ethiofencarb-sulfoxide, which is then further oxidized to this compound.

Reaction Pathway:

Caption: Metabolic pathway of Ethiofencarb to this compound.

This oxidation can be achieved in a laboratory setting using various oxidizing agents. One notable method, employed in analytical procedures for residue determination, utilizes potassium permanganate (B83412) (KMnO₄) to ensure the complete conversion of both Ethiofencarb and its sulfoxide metabolite to the sulfone form for accurate quantification.[2]

Experimental Protocol: Synthesis of this compound

While specific, detailed laboratory synthesis protocols for this compound are not extensively published in peer-reviewed literature, a reliable method can be derived from established analytical procedures and general organic chemistry principles for thioether oxidation. The following protocol outlines a potential method using potassium permanganate.

Materials and Reagents:

-

Ethiofencarb (analytical standard grade)

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution: Dissolve a known quantity of Ethiofencarb in a suitable organic solvent such as acetone or dichloromethane in a round-bottom flask.

-

Oxidation: Slowly add a solution of potassium permanganate in water or a mixture of water and a phase-transfer catalyst to the Ethiofencarb solution with stirring at room temperature. The reaction is exothermic and should be controlled. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the excess potassium permanganate by the slow addition of a reducing agent like sodium bisulfite or sodium sulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Extraction: Filter the reaction mixture to remove the manganese dioxide precipitate. The filtrate is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are then washed with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Ethiofencarb-sulfoxide | Rat (male) | oral | 200-250 | Thyssen 1976 |

| Rat (female) | oral | 200-250 | Thyssen 1976 | |

| Rat (female) | oral | 133 | Lamb and Matzkanin 1977a | |

| This compound | Rat (male) | oral | 600-750 | Thyssen 1976 |

| Rat (male) | oral | 468 | Lamb and Matzkanin 1977b | |

| Rat (female) | oral | approx. 600 | Thyssen 1976 | |

| Ethiofencarb-phenol | Rat (male) | oral | approx. 200 | Lamb and Matzkanin 1977c |

| Rat (female) | oral | approx. 200 | ibid. |

Table 1: Acute oral toxicity (LD50) of Ethiofencarb metabolites in rats.[2]

Analytical Considerations

The analysis of Ethiofencarb and its metabolites, including the sulfone, is crucial for residue monitoring and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for their determination. For GC analysis, a derivatization step is often necessary to convert the carbamate residue to a more thermostable and volatile compound. A common approach involves the oxidation of Ethiofencarb and Ethiofencarb-sulfoxide to the sulfone, followed by derivatization.

Caption: Analytical workflow for Ethiofencarb residue analysis.

Conclusion

The synthesis of this compound from Ethiofencarb is a straightforward oxidation reaction that is crucial for obtaining an analytical standard for residue analysis and metabolic studies. While detailed synthetic protocols are not abundant in scientific literature, a method based on oxidation with potassium permanganate is a viable approach. The availability of pure this compound is essential for accurate quantification and a deeper understanding of the environmental and toxicological implications of Ethiofencarb use. Further research to optimize the synthesis and fully characterize the reaction kinetics and yield would be beneficial for the scientific community.

References

The Environmental Odyssey of Ethiofencarb-Sulfone: A Technical Deep-Dive into its Degradation and Fate in Soil and Water

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the environmental degradation and fate of Ethiofencarb-sulfone, a principal metabolite of the carbamate (B1207046) insecticide Ethiofencarb. Understanding the persistence, mobility, and transformation of this compound in soil and aquatic environments is critical for assessing its ecological impact and ensuring environmental safety. This document synthesizes available scientific data on its degradation kinetics, influencing factors, and the methodologies employed in its study.

Introduction to Ethiofencarb and its Sulfone Metabolite

Ethiofencarb is a systemic insecticide primarily used to control aphids on a variety of crops.[1] In the environment, Ethiofencarb undergoes rapid transformation, primarily through oxidation of its sulfur atom, leading to the formation of Ethiofencarb-sulfoxide and subsequently this compound.[1][2] These metabolites, particularly this compound, are of significant interest due to their potential for persistence and mobility, thereby influencing the overall environmental footprint of Ethiofencarb application. The primary degradation pathways for Ethiofencarb and its metabolites involve oxidation and hydrolysis of the carbamate group.[1][2]

Environmental Degradation Pathways

The environmental degradation of Ethiofencarb to this compound and its subsequent breakdown is a multi-step process involving both biotic and abiotic mechanisms.

In Soil

In the soil environment, the primary transformation pathway of Ethiofencarb is the microbial oxidation of the sulfide (B99878) group to form Ethiofencarb-sulfoxide, which is then further oxidized to this compound.[2] Hydrolysis of the carbamate ester linkage can occur at any stage, leading to the formation of the corresponding phenols.[1][2] The overall degradation pathway in soil can be visualized as follows:

In Water

In aquatic environments, the degradation of Ethiofencarb and its sulfone metabolite is influenced by pH, sunlight, and microbial activity.

-

Hydrolysis: Ethiofencarb is stable in acidic conditions but hydrolyzes rapidly in alkaline environments (pH 9 and 12).[1] The hydrolysis of the carbamate group is a key abiotic degradation process.[3]

-

Photodegradation: In the presence of sunlight, Ethiofencarb is readily photodegraded in water.[1] Identified photoproducts include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.[1]

Quantitative Data on Degradation and Fate

The persistence and mobility of Ethiofencarb and its sulfone metabolite are quantified by parameters such as half-life (DT50) and soil sorption coefficient (Koc).

Degradation Kinetics in Soil

The half-life of the total residue of Ethiofencarb (including its sulfoxide and sulfone metabolites) in soil varies depending on environmental conditions.

| Parameter | Value | Conditions | Reference |

| Ethiofencarb Half-Life (DT50) | 2 weeks | Greenhouse conditions | [1] |

| 6-7 weeks | Greenhouse, soil with potatoes | [2] | |

| 20-30 days | Field conditions | [2] | |

| up to 130 days | Laboratory studies | [2] |

Table 1: Half-life of total Ethiofencarb residues in soil.

Physicochemical Properties and Mobility

The mobility of Ethiofencarb in soil is considered moderate.[1]

| Parameter | Value | Implication | Reference |

| Water Solubility | 1.82 g/L at 20°C | High potential for leaching | [1] |

| Vapor Pressure | 0.94 mPa | Low volatility | [1] |

Table 2: Physicochemical properties of Ethiofencarb.

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of pesticides. The following outlines a general experimental workflow for a soil metabolism study, based on OECD Guideline 307.

Soil Metabolism Study (Aerobic)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., <2 mm) and characterize its properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance: Use ¹⁴C-radiolabeled this compound of high purity.

-

Application: Treat the soil with the test substance at a concentration relevant to field application rates.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

-

Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of the parent compound and metabolites.

-

Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance and identify the major degradation products.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of this compound in water at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Use a stock solution of this compound.

-

Incubation: Add the test substance to the buffer solutions and incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at various time points.

-

Analysis: Analyze the samples directly by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Photodegradation Study in Water

Objective: To determine the rate and pathway of photodegradation of this compound in an aqueous solution.

Methodology:

-

Test Solution: Prepare a solution of this compound in sterile, purified water.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with a defined spectrum and intensity. Run a dark control in parallel.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.

-

Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the parent compound and identify photoproducts.

-

Data Analysis: Calculate the photodegradation half-life and quantum yield.

Microbial Degradation

Microbial metabolism is a primary driver of Ethiofencarb and its sulfone metabolite degradation in soil.[4] Carbamate-hydrolyzing enzymes produced by various soil microorganisms play a crucial role in breaking down the carbamate ester linkage.[5] While specific microbial species responsible for this compound degradation are not extensively documented, bacteria from genera such as Pseudomonas, Arthrobacter, and Bacillus are known to degrade other carbamate insecticides.[6] The initial step in the microbial degradation of carbamates is typically the hydrolysis of the ester bond.[6]

Conclusion

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. In soil, microbial oxidation and subsequent hydrolysis are the dominant degradation mechanisms. In water, hydrolysis, particularly under alkaline conditions, and photodegradation are significant pathways. The available data suggests that while Ethiofencarb itself has a relatively short to moderate persistence, its sulfone metabolite may exhibit different degradation kinetics. Further research is warranted to fully elucidate the degradation rates and pathways of this compound under a wider range of environmental conditions and to identify the specific microbial communities and enzymes involved in its breakdown. This knowledge is essential for accurate environmental risk assessment and the development of sustainable agricultural practices.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

Ethiofencarb-Sulfone: A Comprehensive Toxicological Profile and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb-sulfone is a major metabolite of the carbamate (B1207046) insecticide Ethiofencarb.[1] Carbamate insecticides are widely used in agriculture to control a variety of pests.[2] The toxicological properties of the parent compound, Ethiofencarb, have been studied, but a detailed profile of its sulfone metabolite is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the toxicological profile and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Toxicological Profile

The toxicological assessment of this compound is essential for understanding its potential impact on human health and the environment. This section summarizes the available data on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and its genotoxic and carcinogenic potential.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route in rats. The available data for this compound and its parent compound, Ethiofencarb, are presented below.

| Compound | Species | Sex | Route | LD50 (mg/kg) | Reference |

| This compound | Rat | Male | Oral | 468 - 750 | Thyssen 1976, Lamb and Matzkanin 1977b |

| This compound | Rat | Female | Oral | approx. 600 | Thyssen 1976 |

| Ethiofencarb | Rat | Male | Oral | 200 | Not specified |

| Ethiofencarb | Rat | Female | Oral | 200-250 | Thyssen 1976 |

Table 1: Acute Oral Toxicity of this compound and Ethiofencarb.

Subchronic and Chronic Toxicity

Reproductive and Developmental Toxicity

Data specifically evaluating the reproductive and developmental toxicity of this compound are not available. Studies on Ethiofencarb in rats and rabbits did not show evidence of teratogenic effects at doses up to 40 mg/kg.[3] In a rat teratogenicity study with Ethiofencarb, a reduction in average fetus weight was observed at 40 mg/kg, a dose that also caused slight bone alterations, suggesting some developmental effects at high doses of the parent compound.[3]

Genotoxicity

There is limited specific information on the genotoxicity of this compound. A Salmonella/microsome test (Ames test) conducted on the parent compound, Ethiofencarb, revealed weak but definite mutagenic activity in S. typhimurium strains TA 1535 and TA 100.[4] No evidence of genotoxic effects for Ethiofencarb has been reported in in vivo and in vitro mammalian test systems.[5] Further research is needed to specifically assess the genotoxic potential of the sulfone metabolite.

Carcinogenicity

Long-term carcinogenicity studies specifically on this compound were not found in the available literature. A chronic toxicity study on Ethiofencarb in rats showed no indication of a carcinogenic effect.[3]

Mechanism of Action

The primary mechanism of action of this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1]

Cholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors. This disruption of normal nerve impulse transmission is the basis for its insecticidal activity and its toxicity in non-target organisms. The inhibition of AChE by carbamates is reversible, which generally makes them less acutely toxic than organophosphorus insecticides that cause irreversible inhibition.

Metabolism of Ethiofencarb

Ethiofencarb is extensively metabolized in mammals, with this compound being one of the major metabolites. The metabolic pathway involves oxidation of the sulfur atom in the parent compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. This section outlines the general methodologies for key experiments cited or relevant to the toxicological assessment of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure with a limited number of animals.

References

- 1. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 2. Genotoxicity induced by pesticide mixtures: in-vitro studies on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 584. Ethiofencarb (Pesticide residues in food: 1982 evaluations) [inchem.org]

- 4. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Ethiofencarb-Sulfone: A Technical Guide to its Role as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethiofencarb (B1671403) is a systemic insecticide effective against aphids on a variety of crops.[1] Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects and mammals.[2][3] In the environment and within organisms, ethiofencarb is metabolized through oxidation to form ethiofencarb-sulfoxide and subsequently ethiofencarb-sulfone.[1] These metabolites are also known to be inhibitors of AChE. Understanding the inhibitory activity of these metabolites is crucial for a complete assessment of the toxicological profile of the parent compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation is essential for terminating nerve impulses at cholinergic synapses.

The inhibitory action of carbamates like this compound involves a two-step process:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The inhibitor binds to the active site of AChE.

-

Carbamoylation of the Active Site: The carbamoyl (B1232498) moiety of the inhibitor is transferred to a serine residue within the active site of the enzyme, rendering it inactive.

This carbamoylation is a reversible process, and the rate of decarbamoylation (regeneration of the active enzyme) is significantly slower than the hydrolysis of acetylcholine but generally faster than the dephosphorylation caused by organophosphate inhibitors.[2] This reversibility is a key characteristic of carbamate (B1207046) insecticides.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the disruption of the cholinergic synapse signaling pathway by an AChE inhibitor like this compound.

Quantitative Analysis of AChE Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).

-

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

-

Ki: The dissociation constant for the binding of the inhibitor to the enzyme, providing a more absolute measure of inhibitory potency.

Table 1: Comparative IC50 Values of Carbamate Insecticides against Acetylcholinesterase (AChE)

| Compound | IC50 Value | Source Organism of AChE | Reference |

| Carbofuran | 3.3 x 10⁻⁸ M | Housefly | [4] (Dorough, 1968) |

| Aldicarb Sulfoxide | Not Specified | (Mentioned as a more potent metabolite) | [5] |

| Rivastigmine | 501 ± 3.08 µM | Human | [6] |

| Galanthamine | (Used as standard) | Not Specified | [6] |

Note: This table is for comparative purposes only and does not contain data for this compound due to its unavailability in the cited literature.

Experimental Protocols for AChE Inhibition Assay

The most widely used method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman et al. (1961). This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure (96-well plate format)

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Assay Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and this compound solution (or solvent for control) to the respective wells.

-

Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add 10 µL of the ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro AChE inhibition assay.

Logical Relationship of Inhibition Kinetics

The interaction between this compound and AChE can be described by Michaelis-Menten kinetics, and the type of inhibition (e.g., competitive, non-competitive, or mixed) can be determined by analyzing the effect of the inhibitor on the kinetic parameters, Vmax and Km.

Conclusion

This compound, a metabolite of the insecticide ethiofencarb, functions as an inhibitor of acetylcholinesterase. Its mechanism of action is consistent with that of other carbamate insecticides, involving the reversible carbamoylation of the enzyme's active site. While specific quantitative data on its inhibitory potency are lacking in the current literature, the experimental protocols for determining these values are well-established. Further research to quantify the IC50 and Ki values of this compound is necessary to fully characterize its toxicological profile and its contribution to the overall insecticidal activity of the parent compound, ethiofencarb. This information is critical for researchers in the fields of toxicology, environmental science, and drug development.

References

- 1. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Ethiofencarb-sulfone (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb-sulfone (CAS 53380-23-7) is a major metabolite of the carbamate (B1207046) insecticide Ethiofencarb.[1][2][3][4] Like its parent compound, this compound is an acetylcholinesterase inhibitor, which is the basis of its insecticidal activity and potential toxicological effects.[4][5][6] Understanding the physical and chemical properties of this metabolite is crucial for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection. This guide provides an in-depth overview of the available data on the solubility and stability of this compound, along with relevant experimental protocols and a visualization of its metabolic pathway and mode of action.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on the parent compound, Ethiofencarb, and from general chemical principles.

Table 1: Physical and Chemical Properties of Ethiofencarb and this compound

| Property | Ethiofencarb | This compound | Data Source |

| CAS Number | 29973-13-5 | 53380-23-7 | [1][7][8] |

| Molecular Formula | C₁₁H₁₅NO₂S | C₁₁H₁₅NO₄S | [7][8] |

| Molecular Weight | 225.31 g/mol | 257.31 g/mol | [1][7][8] |

| Appearance | Colorless crystals | No data available | [2] |

| Melting Point | 33.4 °C | No data available | [2] |

| Boiling Point | Decomposes on distillation | 449.4 °C at 760 mmHg | [1][9] |

| Density | 1.231 g/cm³ (20 °C) | 1.247 g/cm³ | [1][9] |

| Vapor Pressure | 0.94 mPa | No data available | [1] |

Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) in biological systems, as well as its environmental mobility.

Table 2: Solubility of Ethiofencarb

| Solvent | Solubility (at 20 °C) | Data Source |

| Water | 1.82 g/L | [1] |

| Dichloromethane | >200 g/L | [1] |

| Isopropanol | >200 g/L | [1] |

| Toluene | >200 g/L | [1] |

| Hexane | 5-10 g/L | [1] |

Stability

The stability of this compound under various environmental conditions is essential for determining its persistence and potential for long-term effects.

Hydrolytic Stability

The parent compound, Ethiofencarb, is known to be stable in acidic and neutral media but hydrolyzes in alkaline solutions.[1][3] Carbamate esters, in general, are susceptible to alkaline hydrolysis.[11] The rate of hydrolysis increases with increasing pH. For Ethiofencarb, the half-life in isopropanol/water (1:1) at 37-40 °C is 330 days at pH 2, 450 hours at pH 7, and only 5 minutes at pH 11.4.[3] While specific data for this compound is unavailable, a similar pH-dependent stability profile is expected.

Photostability

Ethiofencarb is readily photodegraded by sunlight when dissolved in water.[1] A study on the photocatalytic degradation of Ethiofencarb showed that it could be effectively degraded under visible light irradiation.[12] Given the structural similarities, this compound is also likely to be susceptible to photodegradation.

Thermal Stability

Ethiofencarb decomposes upon distillation.[1] A safety data sheet for this compound indicates a boiling point of 449.4 °C at 760 mmHg, suggesting a higher thermal stability than the parent compound.[9] However, another source indicates no available data on its decomposition temperature.[9] One study noted that this compound residues were stable in potatoes stored at -20°C for 11 months.[2]

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the physical and chemical properties of pesticides and their metabolites.[13][14][15][16][17]

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a test substance is determined by the flask method or the column elution method.

Flask Method (for solubilities > 10 mg/L):

-

A sufficient amount of the test substance is added to a vessel containing distilled water to form a saturated solution.

-

The vessel is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Column Elution Method (for solubilities < 10 mg/L):

-

A column is filled with an inert carrier material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of the test substance in each fraction is determined until a plateau of constant concentration is reached, which represents the water solubility.[18]

Determination of Hydrolytic Stability (OECD Guideline 111)

-

Sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) are prepared.

-

A known concentration of the test substance is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate degradation, followed by extrapolation to environmentally relevant temperatures).

-

Samples are taken at various time intervals and the concentration of the remaining test substance is determined by a suitable analytical method.

-

The degradation rate constant and the half-life at each pH are calculated.

Metabolic Pathway and Mode of Action

Ethiofencarb undergoes oxidation in plants, animals, and soil to form Ethiofencarb-sulfoxide, which is further oxidized to this compound.[1][2] Both Ethiofencarb and its sulfone metabolite act as inhibitors of the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in the toxic effects observed in insects and other organisms.[5][6][19]

Caption: Metabolic activation of Ethiofencarb and inhibition of Acetylcholinesterase.

Experimental Workflow for Property Determination

The determination of the physical and chemical properties of a compound like this compound follows a structured workflow, beginning with sample preparation and culminating in data analysis and reporting.

Caption: General workflow for determining physical and chemical properties.

Conclusion

This compound is a key metabolite of the insecticide Ethiofencarb, and its physical and chemical properties are of significant interest to researchers in environmental science, toxicology, and drug development. While specific quantitative data for the solubility and stability of this compound are not widely available, this guide has synthesized the existing information for its parent compound and provided a framework based on established experimental protocols for their determination. The provided diagrams illustrate the metabolic conversion of Ethiofencarb to its sulfone metabolite and its subsequent mode of action as an acetylcholinesterase inhibitor. Further research to generate robust experimental data on the properties of this compound is warranted to enable a more comprehensive risk assessment and to support the development of more targeted and safer crop protection agents.

References

- 1. Ethiofencarb - Wikipedia [en.wikipedia.org]

- 2. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 5. Anticholinesterase insecticide retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS 53380-23-7 | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Ethiofencarb sulfone [sitem.herts.ac.uk]

- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 12. Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Acute Toxicity of Ethiofencarb-Sulfone in Rat Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb (B1671403), a carbamate (B1207046) insecticide, undergoes metabolic transformation in vivo to more potent derivatives, including ethiofencarb-sulfone. This document provides a comprehensive technical guide on the acute toxicity of this compound in rat models, synthesizing available data to inform research and development in toxicology and drug development. Ethiofencarb and its metabolites primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent toxic manifestations.[1]

Quantitative Toxicity Data

The acute oral toxicity of this compound in rats has been determined in several studies. The median lethal dose (LD50) is a key metric for acute toxicity, representing the dose at which 50% of the test animal population is expected to die.

| Parameter | Sex | Route of Administration | LD50 (mg/kg) | Reference |

| LD50 | Male | Oral | 600-750 | Thyssen 1976[1] |

| LD50 | Male | Oral | 468 | Lamb and Matzkanin 1977b[1] |

| LD50 | Female | Oral | approx. 600 | Thyssen 1976[1] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] The primary mechanism involves the carbamylation of the serine hydroxyl group at the active site of the AChE enzyme. This prevents AChE from breaking down acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in the clinical signs of toxicity.

Experimental Protocols

While specific experimental protocols for the cited acute toxicity studies of this compound are not exhaustively detailed in the available literature, they would have likely followed standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for example, OECD Test Guideline 401 (now obsolete) or 423 (Acute Toxic Class Method). A generalized protocol for an acute oral toxicity study in rats is outlined below.

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Animals: Healthy, young adult rats of a standard strain (e.g., Wistar or Sprague-Dawley), typically of a single sex (females are often preferred) or both.

Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least 5 days before the study.

Dosing:

-

Test Substance: this compound.

-

Vehicle: A suitable, non-toxic vehicle (e.g., corn oil, water with a suspending agent) would be used to prepare the dosing solutions.

-

Administration: A single oral dose is administered by gavage.

-

Dose Levels: A range of dose levels are selected to determine the dose that causes mortality in 50% of the animals.

Observations:

-

Clinical Signs: Animals are observed for clinical signs of toxicity at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for 14 days. Signs may include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns. Typical signs of acetylcholinesterase inhibition include salivation, lacrimation, urination, defecation (SLUD), tremors, convulsions, and respiratory distress.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Mortality: The number of surviving and dead animals is recorded daily.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Toxicokinetics and Metabolism

Following administration, ethiofencarb is rapidly absorbed and metabolized in rats. The primary metabolic pathway involves the oxidation of the sulfur atom to form ethiofencarb-sulfoxide, which is then further oxidized to this compound.[2] These metabolites, along with hydroxylated and conjugated products, are the primary forms excreted, mainly in the urine.[2]

Conclusion

The acute toxicity of this compound in rat models is primarily driven by its potent inhibition of acetylcholinesterase. The LD50 values indicate a moderate to high level of acute toxicity following oral administration. Understanding the mechanism of action, metabolic pathways, and conforming to standardized experimental protocols are crucial for the accurate assessment of the toxicological profile of this and similar compounds. This information is vital for regulatory purposes, risk assessment, and the development of potential antidotes and safer alternatives.

References

The Photodegradation of Ethiofencarb: A Technical Guide to Pathways and Sulfone Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of the carbamate (B1207046) insecticide Ethiofencarb, with a specific focus on the formation of its sulfone metabolites. This document synthesizes current scientific findings to offer detailed insights into the degradation pathways, experimental protocols for analysis, and quantitative data where available.

Introduction

Ethiofencarb, a systemic insecticide, is employed to control aphid populations on a variety of agricultural products. Its environmental fate, particularly its degradation under sunlight, is a critical area of study to understand its persistence and the potential formation of toxicologically significant transformation products. Among these, the oxidized metabolites, Ethiofencarb sulfoxide (B87167) and Ethiofencarb sulfone, are of particular interest due to their potential for increased persistence and altered biological activity. This guide explores the mechanisms of Ethiofencarb's photodegradation and the conditions that favor the formation of its sulfone derivatives.

Photodegradation Pathways of Ethiofencarb

The photodegradation of Ethiofencarb can proceed through distinct pathways, largely dependent on the experimental conditions, such as the presence of photocatalysts or photosensitizers.

Direct Photolysis in Aqueous Media

Under direct exposure to simulated sunlight in aqueous solutions, the primary degradation pathway for Ethiofencarb involves the photocleavage of the carbon-sulfur (C-S) bond. This leads to the formation of 2-(methyl)phenyl-N-methylcarbamate as the major photoproduct. The degradation kinetics in aqueous media are typically faster compared to non-polar solvents like hexane.

Photocatalytic Degradation and Sulfone Formation

In contrast to direct photolysis, the presence of a photocatalyst, such as stannum indium sulfide (B99878) (SnIn4S8) under visible light irradiation, significantly alters the degradation pathway and promotes the formation of oxidized metabolites.[1][2][3] In this scenario, one of the major intermediates identified is 2-[(ethylsulfonyl)methyl]phenol, which is the sulfone derivative of Ethiofencarb.[1][2][3] The proposed mechanism involves the oxidative cleavage of the CH2-S bond, facilitated by photogenerated reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−).[1][2] This oxidative environment is conducive to the sequential oxidation of the sulfide group in Ethiofencarb, first to the sulfoxide and then to the sulfone.

The following diagram illustrates the proposed photocatalytic degradation pathway leading to the formation of Ethiofencarb sulfone.

Caption: Photocatalytic degradation pathway of Ethiofencarb.

Quantitative Data on Ethiofencarb Photodegradation

Quantitative data on the formation of Ethiofencarb sulfone during photodegradation is limited. However, studies on the overall degradation of the parent compound under various conditions provide valuable insights into its stability.

| Condition | Matrix | Light Source | Half-life (t1/2) | Key Findings | Reference |

| Photocatalytic Degradation | Aqueous (pH 3) with SnIn4S8 | Visible Light | Not specified | 98% degradation in 24 hours. Ethiofencarb sulfone identified as a major intermediate. | [1][2][3] |

| Direct Photolysis | Aqueous | Simulated Sunlight | Not specified | Fastest degradation in polar solvents. Major product is 2-(methyl)phenyl-N-methylcarbamate. | |

| Hydrolysis | Aqueous (pH 7, 37-40°C) | Dark | 450 hours | Stable in neutral and acidic media, but rapidly hydrolyzes in alkaline solutions. |

Experimental Protocols

This section outlines a detailed methodology for conducting a comprehensive study on the photodegradation of Ethiofencarb and the quantification of its sulfone metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for a photodegradation study.

Caption: Workflow for a photodegradation study of Ethiofencarb.

Materials and Reagents

-

Ethiofencarb (analytical standard)

-

Ethiofencarb sulfoxide (analytical standard)

-

Ethiofencarb sulfone (analytical standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts and sorbents

-

Syringe filters (0.22 µm)

Photodegradation Experiment

-

Preparation of Stock Solutions: Prepare a stock solution of Ethiofencarb in methanol. From this, prepare an aqueous working solution in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7) to achieve the desired initial concentration.

-

Photoreactor Setup: Use a photochemical reactor equipped with a solar simulator (e.g., Xenon arc lamp) to mimic natural sunlight. The reactor vessel should be made of quartz to allow for UV transmission. Maintain a constant temperature using a circulating water bath.

-

Irradiation: Transfer the Ethiofencarb working solution to the photoreactor. Start the irradiation and magnetic stirring.

-

Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Protect the samples from light and store them at a low temperature (e.g., 4°C) prior to analysis.

-

Control Experiment: Run a parallel experiment in the dark to assess hydrolytic degradation.

Sample Preparation for Analysis (QuEChERS)

-

Extraction: To a 10 mL aliquot of the collected sample, add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Centrifugation: Shake vigorously and then centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE): Take an aliquot of the supernatant and add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) for cleanup.

-

Final Preparation: Vortex and centrifuge the d-SPE tube. Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Instrumentation: Utilize a UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for UPLC.

-

Injection Volume: A small injection volume (e.g., 5 µL).

-

-

Mass Spectrometry Conditions:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Ethiofencarb | To be determined | To be determined | To be determined |

| Ethiofencarb sulfoxide | 242.1 | 106.9 | 163.9 |

| Ethiofencarb sulfone | 275.1 | 106.9 | 200.9 |

(Note: The MRM transitions for Ethiofencarb need to be empirically determined. The provided values for the metabolites are based on existing literature for multi-residue analysis.)[4][5]

-

Quantification: Construct calibration curves using the analytical standards of Ethiofencarb, Ethiofencarb sulfoxide, and Ethiofencarb sulfone. Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

Conclusion

The photodegradation of Ethiofencarb is a complex process with pathways that are highly dependent on the surrounding environmental conditions. While direct photolysis primarily leads to the cleavage of the C-S bond, the presence of photocatalysts promotes an oxidative pathway, resulting in the formation of Ethiofencarb sulfoxide and Ethiofencarb sulfone. Further research is required to obtain detailed quantitative kinetic data for the formation and degradation of these sulfone metabolites under various environmentally relevant conditions. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, which are essential for a thorough risk assessment of Ethiofencarb and its transformation products in the environment.

References

- 1. mdpi.com [mdpi.com]

- 2. Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fstjournal.com.br [fstjournal.com.br]

- 5. agilent.com [agilent.com]

- 6. scispace.com [scispace.com]

Ethiofencarb-Sulfone: A Primary Metabolite of the Insecticide Ethiofencarb - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb (B1671403), a carbamate (B1207046) insecticide, has been utilized for the control of aphid populations in various agricultural settings.[1] Its mode of action, like other carbamates, involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The environmental fate and metabolic transformation of ethiofencarb are of significant interest due to the potential toxicity of its breakdown products. A primary metabolite formed through oxidation is ethiofencarb-sulfone. This technical guide provides a comprehensive overview of this compound, focusing on its formation, quantitative analysis in different environmental matrices, and the methodologies employed for its detection.

Metabolic Pathway of Ethiofencarb

The metabolism of ethiofencarb proceeds through two main pathways: oxidation of the sulfur atom and hydrolysis of the carbamate ester linkage.[1] The initial oxidation leads to the formation of ethiofencarb-sulfoxide, which is further oxidized to this compound. These sulfoxidation products are considered major metabolites.[1] Concurrently, hydrolysis of the carbamate group can occur at any stage, leading to the formation of the corresponding phenols.[1]

dot

Quantitative Analysis of Ethiofencarb and its Metabolites

The presence and concentration of ethiofencarb and its primary metabolites, including this compound, have been quantified in various environmental and biological matrices. The following tables summarize the reported residue levels.

Table 1: Residues of Ethiofencarb and its Metabolites in Soil

| Matrix | Analyte | Concentration (mg/kg) | Reference |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 8.8 (0 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 4.4 (7 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 3.2 (14 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 1.1 (30 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 0.6 (60 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 0.25 (92 days after application) | [2] |

| Soil | Ethiofencarb + Sulfoxide + Sulfone | 0.1 (120 days after application) | [2] |

| Soil | Ethiofencarb Sulfoxide + Sulfone | 18 (38 days after treatment) | [3] |

Table 2: Residues of Ethiofencarb and its Metabolites in Fruits and Vegetables

| Matrix | Analyte | Concentration (mg/kg) | Reference |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.9 - 2.2 (0 days after application) | [2] |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.4 - 2.0 (3-4 days after application) | [2] |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.4 - 1.3 (7-10 days after application) | [2] |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.4 - 1.6 (14-16 days after application) | [2] |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.2 - 1.4 (18-21 days after application) | [2] |

| Apple | Ethiofencarb + Sulfoxide + Sulfone | 0.3 - 1.0 (>21 days after application) | [2] |

| Potatoes | Ethiofencarb + Sulfoxide + Sulfone | <0.02 - 0.06 | [2] |

| Potatoes (leaf) | Ethiofencarb + Sulfoxide + Sulfone | 38 - 57 (0 days after application) | [2] |

| Potatoes (leaf) | Ethiofencarb + Sulfoxide + Sulfone | 2.2 - 4.6 (3-4 days after application) | [2] |

| Potatoes (leaf) | Ethiofencarb + Sulfoxide + Sulfone | 0.3 - 1.3 (7-10 days after application) | [2] |

| Potatoes (leaf) | Ethiofencarb + Sulfoxide + Sulfone | 0.2 - 0.6 (14-16 days after application) | [2] |

Table 3: Residues of Ethiofencarb and its Metabolites in Animal Tissues and Products

| Matrix | Animal | Analyte | Concentration (mg/kg) | Reference |

| Antemortem Blood | Human | Ethiofencarb | 26.4 | [4] |

| Antemortem Blood | Human | Ethiofencarb-sulfoxide | 37.9 | [4] |

| Antemortem Blood | Human | This compound | 0.9 | [4] |

| Postmortem Blood | Human | Ethiofencarb | Not specified | [4] |

| Postmortem Blood | Human | Ethiofencarb-sulfoxide | Not specified | [4] |

| Postmortem Blood | Human | This compound | Not specified | [4] |

| Milk | Cow | Ethiofencarb + Sulfoxide + Sulfone | <0.01 | [3] |

| Tissues (general) | Rat | Ethiofencarb + Metabolites | < 1.0 | [1] |

| Tissues (general) | Cow | Ethiofencarb + Sulfoxide + Sulfone | < 0.1 | [2] |

| Eggs | Hen | Ethiofencarb + Metabolites | 0.06 - 0.07 | [2] |

| Edible Tissues | Channel Catfish | Ethiofencarb + Metabolites | ~13.5 - 20.25 | [2] |

Experimental Protocols

Analysis of Ethiofencarb and its Metabolites in Produce using QuEChERS and LC-MS/MS

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and analysis of pesticide residues in fruits and vegetables.[5][6][7]

1. Sample Preparation:

-

Homogenize 10-15 g of the fruit or vegetable sample.

-

For dry samples like raisins, add a specified amount of water to rehydrate before homogenization.[7]

2. Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 g for 5 minutes.

4. LC-MS/MS Analysis:

-

Take an aliquot of the cleaned extract and dilute with an appropriate mobile phase.

-

Inject the diluted extract into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for ethiofencarb, ethiofencarb-sulfoxide, and this compound.

dot

Analysis of Ethiofencarb and its Metabolites in Water using SPE and LC-MS/MS

This protocol outlines a solid-phase extraction (SPE) method followed by LC-MS/MS for the determination of ethiofencarb and its metabolites in water samples.[8][9][10]

1. Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).[9]

2. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol (B129727) followed by acidified water through it.[9]

-

Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

3. Eluate Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Employ a C18 column and a gradient elution program with a mobile phase of water and acetonitrile containing formic acid or ammonium formate.

-

Utilize MRM mode for the quantification and confirmation of ethiofencarb and its sulfone and sulfoxide metabolites.

dot

References

- 1. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. 584. Ethiofencarb (Pesticide residues in food: 1982 evaluations) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]